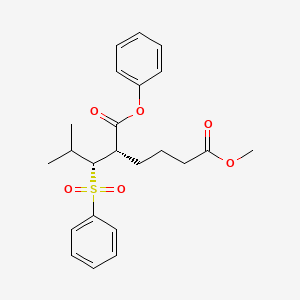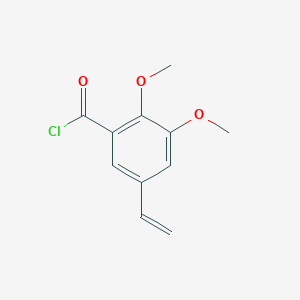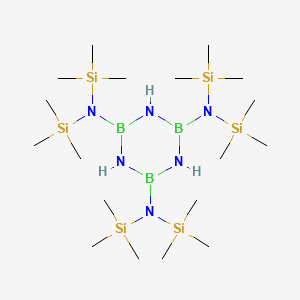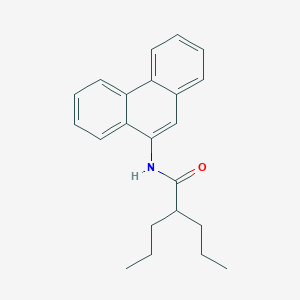
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and a hydroxypropanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal typically involves the reaction of 2,6-dimethoxyphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethoxyphenol and glycidol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired hydroxypropanal compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-Dimethoxyphenoxy)-3-oxopropanal or 2-(2,6-Dimethoxyphenoxy)-3-carboxypropanal.
Reduction: Formation of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material performance, such as thermal stability or mechanical strength.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and aldehyde groups allows for potential interactions through hydrogen bonding or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethoxyphenoxy)ethanol
- 2-(2,6-Dimethoxyphenoxy)acetic acid
- 2-(2,6-Dimethoxyphenoxy)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal possesses a unique combination of functional groups that confer distinct reactivity and potential applications. The presence of both hydroxy and aldehyde groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a versatile intermediate for the synthesis of complex molecules, with applications ranging from organic synthesis to medicinal chemistry and materials science. Further research into its properties and applications can unlock new opportunities for innovation and development.
Propriétés
Numéro CAS |
110892-93-8 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenoxy)-3-hydroxypropanal |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-5-10(15-2)11(9)16-8(6-12)7-13/h3-6,8,13H,7H2,1-2H3 |
Clé InChI |
VLLVWXIEOKYKKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OC(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


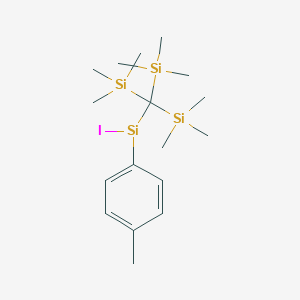
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
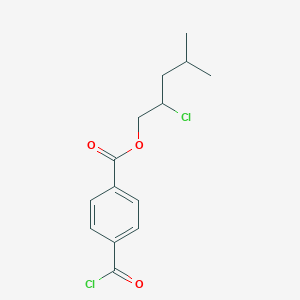
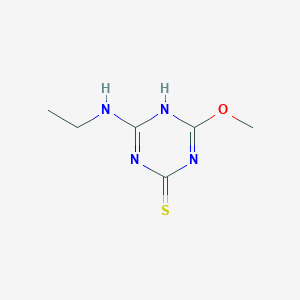
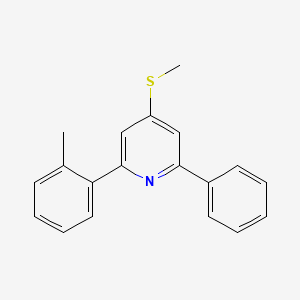
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


